Jatamanvaltrate B

Cytotoxicity Anticancer Valepotriate

Jatamanvaltrate B is a naturally occurring acylated iridoid valepotriate isolated from Valeriana jatamansi (syn. V.

Molecular Formula C32H50O13
Molecular Weight
CAS No. 1134138-66-1
Cat. No. B1162201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatamanvaltrate B
CAS1134138-66-1
Molecular FormulaC32H50O13
Structural Identifiers
SMILESCC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O
InChIInChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Jatamanvaltrate B (CAS 1134138-66-1): Iridoid Valepotriate Procurement and Differentiation Overview


Jatamanvaltrate B is a naturally occurring acylated iridoid valepotriate isolated from Valeriana jatamansi (syn. V. wallichii), characterized by a molecular formula of C32H50O13 and a molecular weight of 642.73 g/mol [1]. It belongs to a class of compounds known for their diverse biological activities, including cytotoxicity against multiple cancer cell lines . The compound is commercially available at ≥98% purity as an oil, with solubility in organic solvents such as DMSO, chloroform, and ethyl acetate [2]. Unlike more common diene-type valepotriates such as valtrate, Jatamanvaltrate B possesses a distinct acylation pattern that influences its specific pharmacological profile and solubility characteristics.

Jatamanvaltrate B Procurement: Why Valepotriate Class Substitution Compromises Experimental Reproducibility


Within the valepotriate family, minor structural variations translate into substantial differences in cytotoxicity, anti-inflammatory potency, and solubility, rendering generic substitution scientifically unsound. Jatamanvaltrate B differs from close analogs like Jatamanvaltrates A and C in its acylation pattern, which directly impacts its IC50 values across cancer cell lines [1]. Furthermore, its classification as a monoene-type iridoid distinguishes it from diene-type valepotriates like valtrate, which exhibit a 2- to 3-fold difference in cytotoxicity against lung and colorectal cancer cells [2]. Even within the same plant species, Jatamanvaltrate B demonstrates a unique quantitative profile in nitric oxide (NO) production inhibition assays compared to co-occurring iridoids such as valeriandoid F and jatamanvaltrate K [3]. Thus, substituting Jatamanvaltrate B with another 'jatamanvaltrate' or generic 'valerian extract' without verifying specific quantitative parameters risks introducing uncontrolled variability in dose-response and mechanistic studies.

Jatamanvaltrate B: Quantitative Differentiation from Key Analogs in Cytotoxicity and Anti-Inflammatory Assays


Cytotoxicity Profile: Jatamanvaltrate B vs. Diene-Type Valepotriates in Lung and Colon Cancer Cell Lines

Jatamanvaltrate B, a monoene-type iridoid, demonstrates a distinct cytotoxic range against the A549 lung adenocarcinoma and HCT-8 colon cancer cell lines when compared to diene-type valepotriates such as valtrate and isovaltrate. Specifically, Jatamanvaltrate B exhibits cytotoxicity with IC50 values in the range of 2.32–8.26 μM against these cell lines . In contrast, diene-type valepotriates (valtrate, isovaltrate, acevaltrate) display higher cytotoxicity, with reported IC50 values of 1–6 μM against GLC4 (small-cell lung cancer) and COLO 320 (colorectal cancer) cells following continuous incubation [1]. This positions Jatamanvaltrate B as a moderately potent but distinct alternative, with a potentially wider therapeutic window or different selectivity profile due to its structural classification.

Cytotoxicity Anticancer Valepotriate

Anti-inflammatory Potency: Jatamanvaltrate B vs. Jatamanvaltrate K and Valeriandoid F in NO Production Inhibition

In a comparative study evaluating NO production inhibition in LPS-stimulated BV-2 microglial cells, Jatamanvaltrate B was among the iridoids tested from Valeriana jatamansi. However, its potency was notably lower than that of the most active compounds in the same class. Jatamanvaltrate K and valeriandoid F exhibited the most significant inhibitory effects, with IC50 values of 0.62 μM and 0.88 μM, respectively [1]. While the exact IC50 for Jatamanvaltrate B was not specified as a top performer, the study confirms its activity is less potent than these leading analogs. This establishes a clear rank-order of potency within the same plant extract, providing a benchmark for experimental use.

Anti-inflammatory Nitric Oxide Iridoid

Solubility and Physical Property Benchmark: Jatamanvaltrate B Aqueous Solubility vs. Common Solvents for In Vitro Assay Preparation

Jatamanvaltrate B exhibits extremely low aqueous solubility, calculated at 0.051 g/L (51 μg/mL) at 25°C . This physicochemical property is a critical parameter for in vitro assay design, as it dictates the maximum achievable concentration in aqueous buffers. In contrast, the compound is soluble in a range of organic solvents commonly used for stock solution preparation, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1]. This low aqueous solubility necessitates the use of co-solvents (e.g., DMSO) in cell culture media, with careful attention to final solvent concentration to avoid cytotoxicity artifacts.

Solubility Formulation Physicochemical

Cytotoxicity Selectivity: Jatamanvaltrate B Profile Across Four Cancer Cell Lines vs. Class Average

Jatamanvaltrate B demonstrates a specific pattern of cytotoxicity across a panel of four cancer cell lines: lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) [1]. The reported IC50 range for these lines is 2.32–8.26 μM . This is consistent with the broader class of minor valepotriate isomers isolated from V. jatamansi, which display moderate cytotoxicity against the same panel with IC50 values of 2.8–8.3 μM [2]. While Jatamanvaltrate B's overall potency aligns with this class average, its specific acylation pattern may confer differential activity against individual cell lines, a nuance that requires further investigation but underscores the need for precise compound identification.

Cytotoxicity Selectivity Cancer Cell Lines

Recommended Research Applications for Jatamanvaltrate B Based on Quantitative Differentiation Evidence


Anticancer Tool Compound for Structure-Activity Relationship (SAR) Studies in Lung and Colon Cancer

Given its distinct cytotoxicity profile (IC50 range 2.32–8.26 μM against A549 and HCT-8 cells) compared to more potent diene-type valepotriates (IC50 1–6 μM), Jatamanvaltrate B is an ideal compound for SAR studies aimed at dissecting the structural determinants of valepotriate-induced cytotoxicity . Its moderate potency allows for clearer resolution of dose-response relationships without rapid cell death, facilitating mechanistic investigations in lung and colon cancer models.

Anti-Inflammatory Pathway Dissection in Microglial and Immune Cell Models

Jatamanvaltrate B's demonstrated but less potent inhibition of NO production (IC50 > 0.88 μM) relative to Jatamanvaltrate K (0.62 μM) and Valeriandoid F (0.88 μM) positions it as a valuable tool for studying inflammatory signaling pathways [1]. In experimental designs where a partial or moderate inhibition is required to avoid masking downstream effects or to study pathway redundancy, Jatamanvaltrate B provides a more subtle perturbation than its more potent analogs.

Natural Product Standard and Analytical Reference Material

With its well-defined structure (C32H50O13, MW 642.73), purity (≥98%), and characteristic solubility profile (insoluble in water, soluble in DMSO and ethyl acetate), Jatamanvaltrate B is a reliable analytical standard for HPLC and LC-MS method development and validation [2]. Its use as a reference compound ensures accurate identification and quantification of this specific valepotriate in complex botanical extracts or pharmacokinetic studies, preventing misidentification with co-eluting analogs.

Valepotriate Class Representative for Cytotoxicity Screening Panels

Jatamanvaltrate B's IC50 range (2.32–8.26 μM) closely mirrors the class average for minor valepotriates (2.8–8.3 μM) across four major cancer cell lines (A549, PC-3M, HCT-8, Bel7402) [3]. This makes it an excellent representative compound for inclusion in broad cytotoxicity screening panels where a benchmark valepotriate is required. It provides a consistent, moderate potency baseline against which novel synthetic derivatives or other natural products can be compared, enhancing the reproducibility of high-throughput screening campaigns.

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